An In-depth Technical Guide to 3-Fluorotoluene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Fluorotoluene: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of 3-Fluorotoluene (CAS No. 352-70-5), a versatile fluorinated aromatic compound. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its core chemical and physical properties, outlines a standard synthetic methodology, discusses its reactivity and key applications, and provides essential safety and handling protocols.
Core Chemical Identity and Physical Properties
3-Fluorotoluene, also known as m-fluorotoluene or 1-fluoro-3-methylbenzene, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a fluorine atom and a methyl group at the meta position relative to each other. This substitution pattern imparts specific reactivity and physical characteristics that are leveraged in various synthetic applications. The compound is a colorless liquid with a distinct aromatic odor and is known for its moderate volatility.[1]
Table 1: Physicochemical Properties of 3-Fluorotoluene
| Property | Value | Source(s) |
| CAS Number | 352-70-5 | [1][2][3][4] |
| Molecular Formula | C₇H₇F | [1][2][5] |
| Molecular Weight | 110.13 g/mol | [1][2][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Odor | Aromatic | [1][5] |
| Boiling Point | 115 °C (at 760 mmHg) | [2][3][4] |
| Melting Point | -87 °C | [3][7] |
| Density | 0.991 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.469 | [2][4] |
| Flash Point | 9 °C (48.2 °F) - closed cup | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, benzene, and ether. | [1][5] |
Synthesis and Mechanistic Considerations
A common and established laboratory and industrial-scale synthesis of 3-Fluorotoluene involves a multi-step process starting from m-nitrotoluene. This pathway is chosen for its reliable yields and the commercial availability of the starting material.
Synthetic Workflow
The synthesis proceeds through the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction involving diazotization and subsequent fluorination.
Caption: Synthetic pathway for 3-Fluorotoluene from m-Nitrotoluene.
Detailed Experimental Protocol
Step 1: Reduction of m-Nitrotoluene to m-Toluidine
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-nitrotoluene and a suitable solvent such as ethanol.
-
Carefully add a reducing agent. A common choice is tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and should be cooled in an ice bath.
-
After the initial reaction subsides, the mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and made strongly basic with a sodium hydroxide solution to precipitate tin salts and liberate the free amine.
-
The product, m-toluidine, is then isolated by steam distillation or solvent extraction.
Causality behind experimental choices: The choice of a strong reducing system like Sn/HCl is effective for the complete reduction of the nitro group. The final basification is crucial to deprotonate the anilinium salt and to precipitate the tin hydroxides, allowing for the separation of the organic product.
Step 2: Diazotization of m-Toluidine
-
The purified m-toluidine is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
Causality behind experimental choices: Low temperatures are critical as diazonium salts are unstable and can decompose at higher temperatures. The use of a slight excess of nitrous acid ensures the complete conversion of the primary amine.
Step 3: Fluorination of the Diazonium Salt (Balz-Schiemann Reaction)
-
To the cold diazonium salt solution, a solution of fluoroboric acid (HBF₄) is added. This precipitates the diazonium tetrafluoroborate salt.
-
The precipitate is filtered, washed with cold water, and dried.
-
The dried salt is then gently heated, which causes it to decompose, releasing nitrogen gas and forming 3-Fluorotoluene.
Causality behind experimental choices: The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring. The thermal decomposition of the diazonium tetrafluoroborate is a key step that yields the desired fluorinated product.
Reactivity and Applications in Drug Development
3-Fluorotoluene is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][5][8] Its reactivity is primarily governed by the directing effects of the methyl and fluorine substituents on the aromatic ring in electrophilic aromatic substitution reactions.[1]
The fluorine atom, being highly electronegative, is deactivating towards electrophilic substitution, while the methyl group is activating. Both are ortho-, para-directing. This interplay of electronic effects allows for regioselective substitutions, which is highly valuable in multi-step organic synthesis.
Key Applications:
-
Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, antihypertensive agents, and strong sleeping agents.[5][8] The incorporation of fluorine can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[8]
-
Agrochemicals: 3-Fluorotoluene is a building block for herbicides, fungicides, and insecticides.[1][8][9]
-
Fine and Specialty Chemicals: It is used in the synthesis of dyes and fluoroplastics.[5] A notable transformation is its chlorination and subsequent oxidation to produce 2,4-dichloro-5-fluorobenzoic acid, another important intermediate.[5]
Safety, Handling, and Storage
3-Fluorotoluene is a highly flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[10][11] Proper safety precautions are essential during its handling and storage.
Table 2: Hazard and Safety Information for 3-Fluorotoluene
| Hazard Category | GHS Pictograms & Signal Word | Hazard Statements | Precautionary Statements |
| Flammability | GHS02 - Danger | H225: Highly flammable liquid and vapor.[10] | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10][12] P233: Keep container tightly closed.[10][12] P240: Ground and bond container and receiving equipment.[10][12] P243: Take action to prevent static discharges.[10][12] |
| Health Hazards | GHS07 - Danger | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear fire/flame-resistant and impervious clothing, and protective gloves.[10]
-
Respiratory Protection: Use a full-face respirator with an appropriate organic vapor cartridge if exposure limits are exceeded or irritation is experienced.[10]
Storage and Handling:
-
Store in a cool, well-ventilated area below +30°C.[2][4][11]
-
Keep containers tightly closed.[12]
-
Sources of ignition, such as smoking and open flames, are strictly prohibited in areas where 3-Fluorotoluene is handled or stored.
-
All equipment used when handling the product must be grounded and bonded to prevent static discharge.[13]
Spill and First Aid Procedures:
-
In case of a spill, eliminate all ignition sources.[13] Absorb the spill with dry earth, sand, or other non-combustible material and transfer it to containers for disposal.[13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]
Spectroscopic Data
The structure of 3-Fluorotoluene can be confirmed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The coupling of the fluorine atom to the adjacent protons will result in splitting patterns that can be used to confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.
Spectroscopic data for 3-Fluorotoluene is available in public databases such as the SDBS (AIST Spectral DB).
Conclusion
3-Fluorotoluene is a fundamentally important fluorinated building block in modern organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an invaluable intermediate for the development of complex molecules in the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is paramount when working with this flammable and irritant compound. This guide serves as a foundational resource for scientists and researchers to understand and effectively utilize 3-Fluorotoluene in their synthetic endeavors.
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